N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}pentanamide
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Overview
Description
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}pentanamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}pentanamide typically involves the formation of the thiazole ring followed by the introduction of the pentanamide group. One common method involves the reaction of 4-methylphenyl isothiocyanate with 2-bromoethylamine to form the thiazole ring. This intermediate is then reacted with pentanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}pentanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}pentanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group
Properties
Molecular Formula |
C17H22N2OS |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]pentanamide |
InChI |
InChI=1S/C17H22N2OS/c1-3-4-5-16(20)18-11-10-15-12-21-17(19-15)14-8-6-13(2)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20) |
InChI Key |
ANLOVMCBBCCPPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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